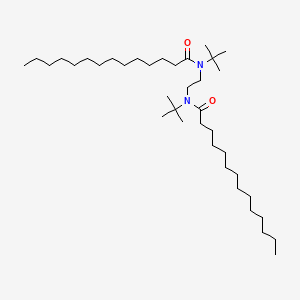
N,N'-(Ethane-1,2-diyl)bis(N-tert-butyltetradecanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-tert-butyltetradecanamide) is a synthetic organic compound characterized by its unique structure, which includes two N-tert-butyltetradecanamide groups connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-tert-butyltetradecanamide) typically involves the reaction of ethane-1,2-diamine with tert-butyl tetradecanoate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of N,N’-(Ethane-1,2-diyl)bis(N-tert-butyltetradecanamide) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as column chromatography, ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-tert-butyltetradecanamide) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler amines and hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides and carboxylic acids, while reduction may produce amines and alkanes .
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-tert-butyltetradecanamide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-tert-butyltetradecanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-(Ethane-1,2-diyl)bis(N-tert-butyltetradecanamide) include:
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
- N,N’-(Ethane-1,2-diyl)bis(benzamides)
- 1,2-Bis(diphenylphosphino)ethane
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-tert-butyltetradecanamide) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long alkyl chains and tert-butyl groups contribute to its hydrophobic nature and stability, making it suitable for various applications that require these characteristics .
Properties
CAS No. |
61797-59-9 |
|---|---|
Molecular Formula |
C38H76N2O2 |
Molecular Weight |
593.0 g/mol |
IUPAC Name |
N-tert-butyl-N-[2-[tert-butyl(tetradecanoyl)amino]ethyl]tetradecanamide |
InChI |
InChI=1S/C38H76N2O2/c1-9-11-13-15-17-19-21-23-25-27-29-31-35(41)39(37(3,4)5)33-34-40(38(6,7)8)36(42)32-30-28-26-24-22-20-18-16-14-12-10-2/h9-34H2,1-8H3 |
InChI Key |
MJUVCELBKSTTPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(CCN(C(=O)CCCCCCCCCCCCC)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















